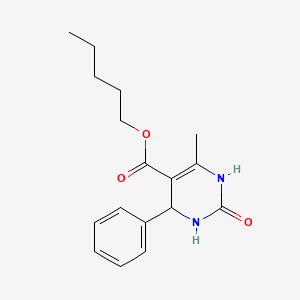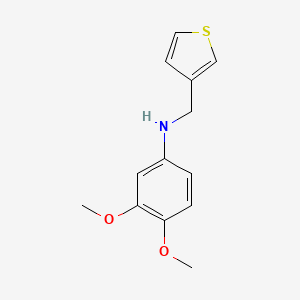![molecular formula C16H18ClNO3 B5160971 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride](/img/structure/B5160971.png)
3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and is involved in the regulation of protein synthesis in the body.
科学研究应用
3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride has been extensively studied for its potential applications in various fields of science. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride has also been shown to enhance the immune system and improve cognitive function. In addition, 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride has been investigated for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
作用机制
3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride works by activating the mTOR signaling pathway, which is involved in the regulation of protein synthesis in the body. 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride also activates the AMPK signaling pathway, which plays a role in energy metabolism. By activating these pathways, 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride can enhance muscle growth, improve immune function, and increase energy expenditure.
Biochemical and Physiological Effects:
3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride has been shown to have several biochemical and physiological effects. It can enhance muscle growth and improve muscle function by increasing protein synthesis and reducing protein breakdown. 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride can also improve immune function by increasing the production of white blood cells. In addition, 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride can increase energy expenditure by activating the AMPK signaling pathway.
实验室实验的优点和局限性
One advantage of using 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride in lab experiments is its ability to enhance muscle growth and improve muscle function. This can be useful in studies involving muscle physiology and exercise performance. Another advantage of 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride is its anti-inflammatory and anti-cancer properties, which can be useful in studies involving inflammation and cancer.
One limitation of using 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride in lab experiments is its potential toxicity at high doses. 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride has been shown to cause liver damage and kidney dysfunction in animal studies at high doses. Another limitation is the lack of standardized dosages and formulations for 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride, which can make it difficult to compare results across studies.
未来方向
There are several future directions for 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride research. One area of interest is the potential use of 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride in the treatment of metabolic disorders such as diabetes and obesity. Another area of interest is the development of standardized dosages and formulations for 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride to improve consistency across studies. Additionally, further research is needed to investigate the potential toxicity of 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride at high doses and to identify any potential drug interactions.
合成方法
The synthesis of 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride involves the reaction between 3-hydroxyphenyl benzoate and N-methylhydroxylamine hydrochloride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride. The purity of the final product can be improved through recrystallization.
属性
IUPAC Name |
[3-[1-hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-17-11-15(18)13-8-5-9-14(10-13)20-16(19)12-6-3-2-4-7-12;/h2-10,15,17-18H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLNTULLDYLRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[1-Hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5160900.png)
![3-acetyl-5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5160904.png)

![7-(2-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5160915.png)



![3-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160939.png)

![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5160960.png)

![2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5160981.png)

![4-methyl-5H-spiro[1,3-oxathiolane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-one](/img/structure/B5160990.png)